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Compound of Interest

Compound Name: 4-Propoxyphenylboronic acid

Cat. No.: B065197 Get Quote

An In-depth Technical Guide to the pKa of 4-Propoxyphenylboronic Acid

Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs

the behavior of ionizable compounds in various chemical and biological systems. For

arylboronic acids, a class of compounds with escalating importance in medicinal chemistry and

organic synthesis, the pKa value is particularly critical. It dictates their solubility, reactivity, and

interaction with biological targets. This guide provides a comprehensive examination of the pKa

of 4-propoxyphenylboronic acid, delving into the theoretical underpinnings of boronic acid

acidity, robust experimental and computational methodologies for pKa determination, and the

profound implications of this value in drug discovery and development.

Introduction: The Unique Acidity of Arylboronic
Acids
Boronic acids (RB(OH)₂) are a fascinating class of organic compounds distinguished by a

carbon-boron bond. Unlike carboxylic acids, which are classical Brønsted acids that donate a

proton, boronic acids are Lewis acids.[1] Their acidity in aqueous solution arises from the

acceptance of a hydroxide ion by the electron-deficient boron atom, which transitions from a

trigonal planar (sp²) to a tetrahedral (sp³) geometry. This process releases a proton into the

medium, allowing for the determination of a pKa value analogous to that of Brønsted acids.[2]

The equilibrium can be described as follows: R-B(OH)₂ + 2H₂O ⇌ R-B(OH)₃⁻ + H₃O⁺
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The pKa of arylboronic acids typically falls within the 4–10 range, a window that is highly

relevant for physiological applications.[3] This value is exquisitely sensitive to the nature of the

substituents on the aromatic ring, allowing for fine-tuning of the molecule's properties for

specific applications.[3] 4-Propoxyphenylboronic acid, the subject of this guide, is a versatile

building block used in the synthesis of pharmaceuticals and agrochemicals, making a thorough

understanding of its pKa essential for researchers.[4][5]

Physicochemical Profile of 4-Propoxyphenylboronic
Acid
A summary of the key identifying and physical properties of 4-propoxyphenylboronic acid is

presented below.

Property Value Reference

CAS Number 186497-67-6 [6][7]

Molecular Formula C₉H₁₃BO₃ [8]

Molecular Weight 180.01 g/mol [8]

Appearance White solid [4]

Melting Point 123-126 °C [4][6]

IUPAC Name (4-propoxyphenyl)boronic acid [8]

Theoretical Framework: Factors Influencing pKa
The acidity of an arylboronic acid is not a fixed value but is influenced by a combination of

electronic, steric, and solvent effects.

Electronic Effects: The electron density at the boron center is the primary determinant of

Lewis acidity.

Electron-Withdrawing Groups (EWGs), such as nitro (-NO₂) or cyano (-CN), decrease the

electron density on the aromatic ring and, by extension, the boron atom. This enhances its

electrophilicity, making it a stronger Lewis acid and thus lowering the pKa.
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Electron-Donating Groups (EDGs), such as alkoxy (e.g., propoxy, -OCH₂CH₂CH₃) or alkyl

groups, increase electron density on the ring. This reduces the Lewis acidity of the boron

atom, making it less favorable to accept a hydroxide ion and thereby increasing the pKa.

[9]

The Hammett Equation: The influence of meta- and para-substituents on the pKa of

phenylboronic acids correlates well with the Hammett equation, which provides a quantitative

measure of a substituent's electronic effect.[10] This correlation is a powerful tool for

predicting the pKa of novel arylboronic acids.[10]

Steric Effects: Substituents in the ortho position can sterically hinder the boron center's

transition from a planar to a tetrahedral geometry upon hydroxide binding. This steric

hindrance generally makes the acid weaker, leading to a higher pKa compared to its para

isomer.[10]

For 4-propoxyphenylboronic acid, the propoxy group at the para-position is an electron-

donating group. Therefore, its pKa is expected to be higher (less acidic) than that of the

unsubstituted phenylboronic acid (pKa ≈ 8.8).[3]

Methodologies for pKa Determination
Accurate pKa determination is paramount. Several robust methods are available, each with its

own advantages.

Experimental Determination
A. Potentiometric Titration

This is the gold-standard method for pKa determination. It involves monitoring the pH of a

solution of the boronic acid as a standardized titrant (typically NaOH) is added incrementally.

[10][11] The pKa corresponds to the pH at the half-equivalence point.

Protocol: Potentiometric pKa Determination

Preparation:

Prepare a ~1 mM solution of 4-propoxyphenylboronic acid in deionized water. If

solubility is an issue, a co-solvent like DMSO can be used, but the pKa will be an apparent
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value (pKaapp).[10]

Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions.[12]

Prepare a 0.15 M KCl solution to maintain constant ionic strength throughout the titration.

[11]

Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and

10).[11]

Titration Setup:

Place a known volume (e.g., 20 mL) of the boronic acid solution in a jacketed titration

vessel maintained at 25 °C.

Add KCl solution to maintain ionic strength.

Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the

titration.[11]

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

Measurement:

Make the solution acidic (pH ~2) with 0.1 M HCl.[12]

Titrate the solution by adding small, precise aliquots of the 0.1 M NaOH solution.

Record the pH value after each addition, allowing the reading to stabilize.

Continue the titration until the pH reaches ~12.[12]

Data Analysis:

Plot the pH (y-axis) versus the volume of NaOH added (x-axis).

The inflection point of the resulting sigmoidal curve corresponds to the equivalence point.

The pKa is the pH value at which half of the volume of titrant required to reach the

equivalence point has been added.
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Alternatively, the pKa can be determined from the maximum of the first derivative plot

(ΔpH/ΔV vs. V).
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Caption: Workflow for pKa determination via potentiometric titration.

B. Spectrophotometric (UV-Vis) Titration

This method is particularly useful for compounds with low solubility and relies on the principle

that the acidic (trigonal) and basic (tetrahedral) forms of the boronic acid have different UV-Vis

absorbance spectra.[10][13] By measuring the absorbance at a fixed wavelength across a

range of pH values, the pKa can be determined.

Protocol: Spectrophotometric pKa Determination

Wavelength Selection: Record the UV-Vis spectra of the boronic acid in highly acidic (pH ~2)

and highly basic (pH ~12) solutions to identify the wavelength (λ) of maximum absorbance

difference between the two species.

Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected

pKa range (e.g., from pH 7 to 11).
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Sample Preparation: Prepare a set of solutions with a constant concentration of the boronic

acid in each of the different pH buffers.

Measurement: Measure the absorbance of each solution at the pre-determined wavelength

(λ).

Data Analysis: The pKa is calculated using the equation: pKa = pH + log[(A_I - A)/(A - A_M)]

where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized (basic)

form, and A_M is the absorbance of the non-ionized (acidic) form. A plot of absorbance vs.

pH will yield a sigmoidal curve from which the pKa can be determined at the inflection point.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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